1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(3,4-dimethoxybenzyl)urea
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Description
1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(3,4-dimethoxybenzyl)urea is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
The compound exhibits significant antioxidant activities. A study demonstrated the preparation and characterization of a derivative of this compound, highlighting its high antioxidant activities compared to standard antioxidants like vitamin C (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Anti-microbial and Cytotoxicity Properties
Another research focused on the synthesis of derivatives of this compound and evaluated their anti-microbial activity and cytotoxicity. The results showed promising anti-microbial activities against various bacterial strains and fungal pathogens, along with significant cytotoxicity against cancer cell lines (Shankar et al., 2017).
Efficient Synthesis Methods
Research on efficient synthesis methods for derivatives of this compound has been conducted, using eco-friendly and recyclable catalysts. This approach offers advantages like high yield, mild reaction conditions, and easy purification (Abdolmohammadi & Karimpour, 2016).
N-Protecting Group
The 3,4-dimethoxybenzyl moiety, a part of this compound, has been used as an N-protecting group in the synthesis of other chemical derivatives, proving its versatility in chemical synthesis (Grunder-Klotz & Ehrhardt, 1991).
Properties
IUPAC Name |
1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-25-15-8-7-12(9-16(15)26-2)10-21-19(24)23-20-22-18-13-5-3-4-6-14(13)27-11-17(18)28-20/h3-9H,10-11H2,1-2H3,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGHMYJHZJRRPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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